molecular formula C18H19Cl2NO5S B1142850 N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam CAS No. 193202-37-8

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam

Cat. No. B1142850
M. Wt: 432.32
InChI Key:
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Description

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam (CDBCS) is a synthetic compound that has been extensively studied for its potential applications in biochemistry and physiology. It is a derivative of camphor sultam and has been used as a model compound in many scientific studies. CDBCS is a versatile compound with a wide range of applications in both basic and applied research.

Scientific Research Applications

  • Optical Resolution and Stereochemistry Determination : This compound is used as a chiral probe for optical resolution and X-ray crystallographic determination of the absolute stereochemistry of carboxylic acids. This is crucial in the study of stereochemistry in organic compounds (Harada, Soutome, Murai, & Uda, 1993).

  • Asymmetric Synthesis : It is widely used as a chiral auxiliary in asymmetric synthesis. This application spans various reactions such as alkylations, cyclopropanation, reductions, and Diels-Alder reactions, contributing significantly to the stereoselective construction of natural products (Heravi & Zadsirjan, 2014).

  • Synthesis of Amino Acids : It assists in the efficient asymmetric synthesis of amino acids like alpha-methylcysteine. This process involves stereoselective alkylation and subsequent protection of the amino acid, showcasing its utility in producing specific chiral molecules (Singh, Rao, & Pennington, 2004).

  • Enantioselective Reactions : The compound is used in enantioselective reactions such as halolactonization to create chiral lactones, important in the synthesis of complex organic molecules with specific stereochemistry (Yokomatsu, Iwasawa, & Shibuya, 1992).

  • Cyclopropanation of Unsaturated Carboxylic Acids : It has been utilized as a chiral auxiliary in the cyclopropanation of α,β-unsaturated carboxylic acids, facilitating stereoselective synthesis of cyclopropanated products (Vallgårda, Appelberg, Csöregh, & Hacksell, 1994).

  • Development of Therapeutic Agents : It has been employed in the synthesis of therapeutic agents like (R)-2-Propyloctanoic acid, potentially useful for treating Alzheimer's disease (Hasegawa & Yamamoto, 2000).

  • Chiral Liquid Chromatography : The compound is used in chiral liquid chromatography-mass spectrometry for the separation and efficient detection of non-UV-active enantiomers and diastereomers, important in pharmaceutical research (Kagan, Chlenov, Greenfield, & Ho, 2006).

  • Meta C-H Chlorination : It's used in ligand-promoted ruthenium-catalyzed meta C-H chlorination of arenes, indicating its utility in organic synthesis and catalysis (Fan, Lu, Cheng, & Zhang, 2018).

properties

IUPAC Name

4,5-dichloro-2-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFABDSDXSYNRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659882
Record name 4,5-Dichloro-2-(8,8-dimethyl-2,2-dioxohexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-1(4H)-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam

CAS RN

193202-37-8
Record name 4,5-Dichloro-2-(8,8-dimethyl-2,2-dioxohexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-1(4H)-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
S Mori, R Takagaki, S Fujii, M Matsumura… - Tetrahedron …, 2014 - Elsevier
The lipase-catalyzed asymmetric acetylation of secondary alcohols containing a carborane (boron cluster) moiety was investigated. Most lipases examined showed poor catalytic …
Number of citations: 8 www.sciencedirect.com
Y Hamashima, T Suzuki, H Takano, Y Shimura… - Tetrahedron, 2006 - Elsevier
Using chiral palladium enolates as key intermediates, efficient catalytic enantioselective fluorination reactions of active methine compounds have been developed. These reactions can …
Number of citations: 111 www.sciencedirect.com
H Inoue, M Kikuchi, J Ito, H Nishiyama - Tetrahedron, 2008 - Elsevier
Chiral bis(oxazolinyl)phenyl–rhodium complexes act as catalysts in the combination of AgOTf for direct aldol reaction of ketones and aromatic aldehydes to give the corresponding β-…
Number of citations: 47 www.sciencedirect.com
T Hashimoto, J Ito, H Nishiyama - Tetrahedron, 2008 - Elsevier
The catalytic reductive aldol coupling of 2-phenylpropionaldehyde and acrylate derivatives with rhodium-bisoxazolinyl catalysts resulted in high Felkin–Anh selectivity (β,γ-syn) up to 98…
Number of citations: 28 www.sciencedirect.com
菱山正二郎, ヒシヤマショウジロウ - 2015 - tuat.repo.nii.ac.jp
ただし, 著作権者から著作権等管理事業者 (学術著作権協会・日本著作出版権管理システムなど) に権利委託されているコンテンツの利用手続きについては, 各著作権等管理事業者に確認して…
Number of citations: 3 tuat.repo.nii.ac.jp

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